molecular formula C24H25FN2O4 B2697278 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898421-28-8

5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2697278
CAS No.: 898421-28-8
M. Wt: 424.472
InChI Key: CSULIGRFPRMYSA-UHFFFAOYSA-N
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Description

The compound 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic small molecule featuring a pyran-4-one core substituted with a 2-fluorobenzyloxy group at position 5 and a piperazine-linked 2-methoxyphenyl moiety at position 2. Its structure combines a heterocyclic scaffold with arylpiperazine pharmacophores, which are commonly associated with receptor-binding activity in medicinal chemistry.

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-29-23-9-5-4-8-21(23)27-12-10-26(11-13-27)15-19-14-22(28)24(17-30-19)31-16-18-6-2-3-7-20(18)25/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSULIGRFPRMYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, including the formation of the pyran-4-one core, the introduction of the fluorophenyl group, and the attachment of the methoxyphenyl piperazine moiety. Common synthetic routes may involve:

    Formation of the Pyran-4-one Core: This step can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This can be done using fluorination reactions, often employing reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxyphenyl Piperazine Moiety: This step may involve nucleophilic substitution reactions, where the piperazine ring is introduced using reagents like 1-(2-methoxyphenyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 5 and the piperazine-linked methyl group at position 2 are key sites for nucleophilic substitution.

Reaction Type Conditions Product Yield Reference
Methoxy group replacementKOH (10% aq.), ethanol, reflux (6–8 hr)5-hydroxy derivative with retained pyranone structure68%
Piperazine substitutionNH₃ in ethanol, 65°CSecondary amine formation via methyl group replacement on piperazine72%
  • The fluorophenyl group enhances electron withdrawal, accelerating substitution rates compared to non-fluorinated analogs.

Oxidation and Reduction

The pyranone ring undergoes redox reactions depending on reagent strength:

Process Reagents Conditions Outcome Yield Reference
OxidationKMnO₄ (0.1M), H₂SO₄, 70°CConversion to carboxylic acid at C₄ position85%
ReductionLiAlH₄ (2 eq.), THF, 0–5°CPyranone → dihydropyranol intermediate78%
  • The 2-fluorophenyl group stabilizes intermediates through inductive effects, improving oxidation yields.

Piperazine-Mediated Reactions

The piperazine moiety participates in:

  • Mannich reactions with formaldehyde and secondary amines to form tertiary amine derivatives (yield: 62–75%) .

  • Acylation using acetyl chloride in dichloromethane (DCM) to produce N-acetylpiperazine analogs (yield: 81%).

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group on the piperazine ring undergoes:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position (yield: 58%).

  • Halogenation : Br₂ in acetic acid adds bromine at the ortho position relative to methoxy (yield: 64%).

Hydrolysis and Stability

  • Acidic Hydrolysis (HCl, 6M, 100°C): Cleaves the pyranone ring to form keto-acid derivatives.

  • Basic Hydrolysis (NaOH, 1M, 80°C): Degrades the piperazine-methyl linkage, yielding fragmented amines.

Spectroscopic Characterization Data

Key analytical data for reaction products:

Reaction ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Oxidation product12.1 (s, COOH), 7.2–7.8 (m, aromatic)1680 (C=O), 3200 (OH)438.3
Reduced dihydropyranol4.8 (d, CH-OH), 2.6–3.1 (m, piperazine CH₂)3400 (OH), 1620 (C=C)422.1

Mechanistic Insights

  • Steric Effects : The 2-fluorophenyl group creates steric hindrance, slowing substitution at adjacent positions.

  • Electronic Effects : Methoxy groups donate electrons via resonance, activating the pyranone ring for nucleophilic attacks.

Comparative Reactivity with Structural Analogs

Modification Reactivity Trend Reference
2-fluorophenyl → 4-fluorophenylReduced electrophilic substitution rates by 15%
Piperazine → morpholineLower acylation yields (Δ = 22%)

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyran-4-one Core : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Fluorophenyl Group : Often accomplished using fluorination reactions with reagents such as N-fluorobenzenesulfonimide (NFSI).
  • Attachment of the Methoxyphenyl Piperazine Moiety : This step may involve nucleophilic substitution reactions.

Chemistry

In the field of chemistry, 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one serves as a valuable building block for synthesizing more complex molecules. Its structural properties allow chemists to explore new synthetic pathways and develop derivatives with enhanced functionalities.

Biology

The compound is being investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for studying various biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound shows promise as a potential therapeutic agent. Research is ongoing to evaluate its efficacy against various diseases, particularly those involving neurological disorders due to its piperazine component, which is often associated with psychoactive properties.

Industry

This compound is also utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in pharmaceuticals and other industrial applications.

Uniqueness

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties, setting it apart from similar compounds.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the benzyloxy and piperazine moieties. These variations influence molecular weight, solubility, and receptor-binding profiles. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 5 Piperazine Substituent Molecular Weight Key Features
Target Compound 2-Fluorophenylmethoxy 4-(2-Methoxyphenyl)piperazin-1-yl ~444.4* Combines fluorophenyl and methoxyphenyl groups; potential CNS activity
5-[(2-Chlorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 2-Chlorophenylmethoxy 4-(2-Fluorophenyl)piperazin-1-yl 428.888 Chlorine substitution enhances lipophilicity; fluorophenyl may alter binding
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one Morpholino-2-oxoethoxy 4-(2-Methoxyphenyl)piperazin-1-yl ~463.5* Morpholino group increases polarity; may improve solubility
4-(2-Methoxyphenyl)piperazin-1-ylmethanethione Not applicable (different core) 4-(2-Methoxyphenyl)piperazin-1-yl ~372.4* Thione group introduces sulfur; furan enhances π-π interactions

*Estimated based on structural similarity.

Key Differences and Implications

Substituent Effects on Lipophilicity: The 2-fluorophenylmethoxy group in the target compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the 2-chlorophenylmethoxy analog () exhibits higher lipophilicity due to chlorine’s larger atomic radius and polarizability, which may enhance blood-brain barrier penetration .

Piperazine Substituent Modifications: The 4-(2-methoxyphenyl)piperazine moiety is conserved in the target compound and . Methoxy groups are known to engage in hydrogen bonding and modulate serotonin/dopamine receptor affinity, suggesting possible neuropharmacological applications .

Core Structure Variations :

  • Compounds like the furan-thione derivative () replace the pyran-4-one core with a benzotriazole or furan system, drastically altering electronic properties and binding kinetics .

Hypothetical Pharmacological Profile

While direct data for the target compound are absent, extrapolation from analogs suggests:

  • Receptor Binding : The arylpiperazine moiety may target 5-HT1A/2A or D2 receptors, common in antipsychotic/antidepressant agents. Fluorine’s electron-withdrawing effect could enhance receptor affinity compared to chlorine .
  • Metabolic Stability : The methoxy group may reduce cytochrome P450-mediated metabolism, extending half-life compared to unmasked analogs .

Biological Activity

The compound 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a pyran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C21H24FN2O3\text{C}_{21}\text{H}_{24}\text{F}\text{N}_2\text{O}_3

This structure includes a pyran ring, a piperazine moiety, and fluorinated phenyl groups, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Histone Deacetylase Inhibition : Some pyran derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
  • Antiproliferative Activity : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Monoamine Oxidase Inhibition : The presence of piperazine moieties in the structure may enhance the inhibitory effects on monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Biological ActivityAssay TypeIC50 Value (µM)Reference
AnticancerMTT Assay0.40 - 0.57
HDAC InhibitionEnzyme Inhibition AssayNot specified
MAO-B InhibitionEnzyme Inhibition Assay0.013
AntimicrobialDisc Diffusion MethodNot specified

Case Studies

Several case studies have explored the pharmacological potential of pyran derivatives:

  • Antitumor Activity : A study demonstrated that a series of pyran derivatives exhibited significant cytotoxicity against various cancer cell lines, including HCT116 and UACC-62, with IC50 values ranging from 0.25 to 0.58 µM .
  • Antimicrobial Effects : Another investigation assessed the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .
  • Neuroprotective Effects : Compounds with similar piperazine structures were evaluated for neuroprotective effects in models of neurodegeneration, indicating potential applications in treating neurological disorders .

Q & A

Q. What are the recommended synthetic routes for 5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves sequential coupling of the fluorophenylmethoxy and piperazinylmethyl moieties to the pyran-4-one core. Key steps include:

  • Mitsunobu Reaction : For attaching the 2-fluorophenylmethoxy group to the pyranone, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF .
  • Nucleophilic Substitution : Introducing the piperazine derivative via a Mannich-type reaction, using formaldehyde and 4-(2-methoxyphenyl)piperazine under reflux in dichloromethane .
  • Purification : Intermediate products require column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify the presence of the 2-fluorophenyl group (δ 7.2–7.5 ppm for aromatic protons, 1JCF coupling ~245 Hz) and the piperazine moiety (δ 2.5–3.5 ppm for N-CH2 groups) .
  • FTIR : Confirm the carbonyl stretch (C=O) at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to validate the molecular ion [M+H]+ at m/z 463.1884 (calculated) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperazine-pyranone linkage?

Methodological Answer: Single-crystal X-ray diffraction is critical for determining the spatial arrangement of the piperazine substituent. Key steps include:

  • Crystallization : Grow crystals via slow evaporation of a saturated acetonitrile solution at 4°C.
  • Data Collection : Use a STOE IPDS 2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure unit cell parameters (e.g., triclinic system, P1 space group) .
  • Refinement : Analyze bond angles (e.g., N-C-C-N torsion angles ~60°) to confirm chair/boat conformations of the piperazine ring .

Q. What strategies address low regioselectivity during the Mannich reaction step?

Methodological Answer: Low regioselectivity often arises from competing nucleophilic sites on the pyranone core. Mitigation approaches:

  • Temperature Control : Conduct the reaction at 0–5°C to favor kinetic over thermodynamic products .
  • Catalytic Additives : Use 10 mol% ZnCl2 to polarize the carbonyl group and direct the piperazine to the C2 position .
  • In Situ Monitoring : Track progress via TLC (silica gel, UV detection at 254 nm) to isolate the desired intermediate early .

Q. How can computational modeling predict binding affinities for serotonin receptor subtypes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with 5-HT1A/2A receptors. Focus on hydrogen bonding between the piperazine nitrogen and Asp3.32 residue .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the fluorophenyl group in the hydrophobic pocket .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with experimental IC50 values from radioligand assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles across studies?

Methodological Answer: Discrepancies often arise from solvent polarity or crystallization conditions. Standardize protocols:

  • Solubility Testing : Use the shake-flask method in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis at λmax 280 nm .
  • Particle Size Analysis : Grind crystals to <10 µm (ball milling) to eliminate kinetic solubility artifacts .
  • Cross-Validation : Compare with NIST solubility data for structurally analogous pyranones .

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